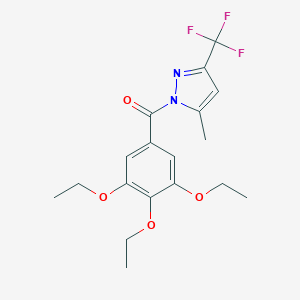![molecular formula C20H17N3O6 B213635 N-[4-(aminocarbonyl)phenyl]-5-({2-nitro-4-methylphenoxy}methyl)-2-furamide](/img/structure/B213635.png)
N-[4-(aminocarbonyl)phenyl]-5-({2-nitro-4-methylphenoxy}methyl)-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(aminocarbonyl)phenyl]-5-({2-nitro-4-methylphenoxy}methyl)-2-furamide, also known as N-(4-carbamoylphenyl)-5-(2-nitro-4-(trifluoromethyl)phenoxy)-2-furamide (abbreviated as Compound 1), is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of Compound 1 is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways involved in cellular processes such as cell growth, inflammation, and apoptosis. Compound 1 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition has been linked to the induction of cell cycle arrest and apoptosis in cancer cells. Additionally, Compound 1 has been found to modulate the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
Compound 1 has been found to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, Compound 1 has been shown to induce cell cycle arrest, inhibit cell migration and invasion, and induce apoptosis. In inflammatory cells, Compound 1 has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In animal models of neurological disorders, Compound 1 has been shown to improve cognitive function, reduce neuroinflammation, and promote neuroprotection.
实验室实验的优点和局限性
One advantage of Compound 1 for lab experiments is its high purity and stability, which allows for consistent and reproducible results. Additionally, Compound 1 has been shown to have low toxicity and good pharmacokinetic properties, making it a potential candidate for further development as a therapeutic agent. However, one limitation of Compound 1 is its relatively low solubility in aqueous solutions, which may require the use of organic solvents or other methods to enhance its bioavailability.
未来方向
There are several future directions for the study of Compound 1. One area of research is the development of more potent and selective analogs of Compound 1 for specific therapeutic applications. Another area of research is the investigation of the molecular mechanisms underlying the effects of Compound 1 on cellular processes such as cell growth, inflammation, and apoptosis. Additionally, the potential use of Compound 1 in combination with other therapeutic agents for synergistic effects should be explored. Finally, the in vivo efficacy and safety of Compound 1 should be further evaluated in animal models and clinical trials.
合成方法
The synthesis of Compound 1 involves the reaction of 4-aminobenzoic acid with 2-nitro-4-(trifluoromethyl)phenol in the presence of a coupling agent, followed by the reaction of the resulting intermediate with 2-furoyl chloride. The reaction yields Compound 1 as a white solid with a purity of over 95%.
科学研究应用
Compound 1 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, Compound 1 has shown promising results in inhibiting the growth and proliferation of cancer cells, particularly in breast cancer and lung cancer. In inflammation research, Compound 1 has been found to reduce the production of inflammatory cytokines and alleviate symptoms of inflammatory diseases such as arthritis. In neurological research, Compound 1 has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
属性
产品名称 |
N-[4-(aminocarbonyl)phenyl]-5-({2-nitro-4-methylphenoxy}methyl)-2-furamide |
|---|---|
分子式 |
C20H17N3O6 |
分子量 |
395.4 g/mol |
IUPAC 名称 |
N-(4-carbamoylphenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H17N3O6/c1-12-2-8-17(16(10-12)23(26)27)28-11-15-7-9-18(29-15)20(25)22-14-5-3-13(4-6-14)19(21)24/h2-10H,11H2,1H3,(H2,21,24)(H,22,25) |
InChI 键 |
RFWYRKRQZNEKPN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)C(=O)N)[N+](=O)[O-] |
规范 SMILES |
CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)C(=O)N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate](/img/structure/B213552.png)
![N-(3-ethylphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213553.png)


![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]isonicotinamide](/img/structure/B213558.png)
![ethyl 4-({5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate](/img/structure/B213559.png)

![N-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213565.png)


![N-[4-(acetylamino)phenyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213569.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenoxyacetamide](/img/structure/B213571.png)
![N-(2,4-dimethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213573.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B213575.png)